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Compound of Interest

Compound Name: 2,2-Diiodopropane

Cat. No.: B106524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-
diiodopropane, a valuable geminal diiodide, from readily available acetone. The primary

method detailed involves a two-step synthetic pathway: the formation of acetone hydrazone

followed by its iodination. This document outlines the underlying reaction mechanisms,

provides detailed experimental protocols, and presents key data in a structured format for

clarity and reproducibility.

Introduction
2,2-Diiodopropane is a useful building block in organic synthesis, particularly in the formation

of carbon-carbon bonds and as a precursor to other functional groups. Its synthesis from

acetone, an inexpensive and common solvent, is of significant interest. While direct iodination

of acetone typically leads to mono-iodinated or iodoform products, the hydrazone-based route

offers a reliable method for the preparation of the desired gem-diiodide.

Synthetic Pathway Overview
The synthesis proceeds in two main stages:

Formation of Acetone Hydrazone: Acetone is reacted with hydrazine hydrate to form acetone

hydrazone. This reaction is a standard condensation reaction between a ketone and a

hydrazine.
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Iodination of Acetone Hydrazone: The formed acetone hydrazone is then treated with iodine

in the presence of a non-nucleophilic base to yield 2,2-diiodopropane. This reaction, a

variation of the Barton vinyl iodide synthesis, proceeds through a diazo intermediate.

Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key transformations and the overall experimental process.
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Reaction Mechanism: Acetone to 2,2-Diiodopropane

Step 1: Hydrazone Formation

Step 2: Iodination
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Caption: Reaction mechanism for the synthesis of 2,2-diiodopropane from acetone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b106524?utm_src=pdf-body-img
https://www.benchchem.com/product/b106524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Start: Acetone & Hydrazine Hydrate

Step 1: Synthesis of Acetone Hydrazone

Purification: Distillation

Characterization of Acetone Hydrazone

Step 2: Iodination of Acetone Hydrazone

Aqueous Workup

Purification: Chromatography/Distillation

Characterization of 2,2-Diiodopropane

Final Product: 2,2-Diiodopropane

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis of 2,2-diiodopropane.
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Experimental Protocols
Step 1: Synthesis of Acetone Hydrazone
This procedure is adapted from the established method for the synthesis of acetone

hydrazone.[1][2]

Materials:

Acetone

Hydrazine hydrate (100%)

Potassium hydroxide (pellets)

Anhydrous sodium sulfate

Diethyl ether

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add

acetone.

Cool the flask in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.

After the addition is complete, continue stirring for 15-20 minutes.

Slowly add potassium hydroxide pellets to the reaction mixture while maintaining the

temperature below 30°C.

Separate the upper organic layer and dry it over anhydrous sodium sulfate.

The crude acetone hydrazone can be purified by distillation under reduced pressure.

Step 2: Synthesis of 2,2-Diiodopropane from Acetone
Hydrazone
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This procedure is based on the Barton vinyl iodide synthesis, which can be adapted for the

formation of gem-diiodides.[3]

Materials:

Acetone hydrazone (from Step 1)

Iodine

Triethylamine (or another non-nucleophilic base)

Diethyl ether (anhydrous)

Saturated sodium thiosulfate solution

Brine

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone

hydrazone in anhydrous diethyl ether.

Cool the solution to 0°C in an ice bath.

In a separate flask, prepare a solution of iodine in anhydrous diethyl ether.

Slowly add the iodine solution to the acetone hydrazone solution with vigorous stirring.

After the addition of iodine, add triethylamine dropwise to the reaction mixture.

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature and stir for

an additional 2-3 hours.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove

excess iodine.

Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude 2,2-diiodopropane can be purified by column chromatography on silica gel or by

distillation under reduced pressure.

Data Presentation
Table 1: Reactant and Product Information

Compound
Molecular
Formula

Molar Mass (
g/mol )

CAS Number Key Role

Acetone C₃H₆O 58.08 67-64-1 Starting Material

Hydrazine

Hydrate
H₆N₂O 50.06 7803-57-8 Reagent

Acetone

Hydrazone
C₃H₈N₂ 72.11 5281-20-9 Intermediate

Iodine I₂ 253.81 7553-56-2 Reagent

Triethylamine C₆H₁₅N 101.19 121-44-8 Base

2,2-

Diiodopropane
C₃H₆I₂ 295.89 630-13-7 Final Product

Table 2: Typical Reaction Parameters and Yields
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Step Key Parameters Typical Yield Reference

1. Acetone Hydrazone

Synthesis

Reaction Time: 1-2

hoursTemperature: 0-

25°CPurification:

Distillation

80-90% [2]

2. 2,2-Diiodopropane

Synthesis

Reaction Time: 3-5

hoursTemperature:

0°C to room

temp.Purification:

Chromatography/Distil

lation

19% (reported for a

similar system)

Characterization of 2,2-Diiodopropane
The structure of the final product, 2,2-diiodopropane, can be confirmed by standard analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A single peak (singlet) is expected in the proton NMR spectrum, corresponding to

the six equivalent protons of the two methyl groups. The chemical shift will be downfield

due to the deshielding effect of the two iodine atoms.

¹³C NMR: Two signals are expected in the carbon-13 NMR spectrum. One signal for the

two equivalent methyl carbons and another, more downfield signal for the quaternary

carbon bonded to the two iodine atoms.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns for a diiodoalkane.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and

bending vibrations for the methyl groups.

Safety and Handling
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Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be carried

out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves,

safety glasses, lab coat) must be worn.[1]

Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and

eyes.

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a

fume hood.

Acetone and diethyl ether are highly flammable solvents. Ensure there are no ignition

sources in the vicinity during their use.

This guide provides a foundational framework for the synthesis of 2,2-diiodopropane from

acetone. Researchers are encouraged to consult the cited literature for further details and to

adapt the procedures as necessary for their specific laboratory conditions and scale of

operation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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